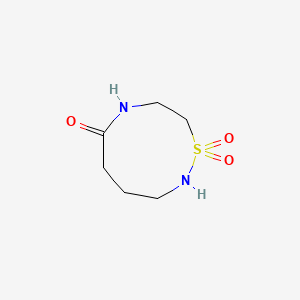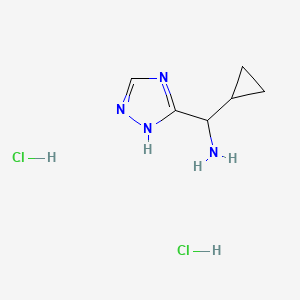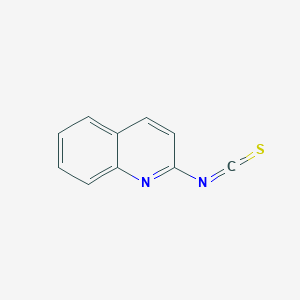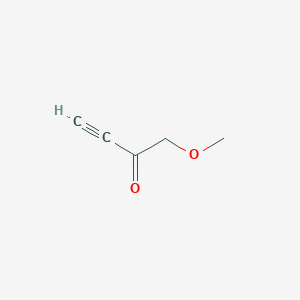
1lambda6,2,7-Thiadiazonane-1,1,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1lambda6,2,7-Thiadiazonane-1,1,6-trione is a heterocyclic compound with the molecular formula C6H12N2O3S This compound is characterized by a unique ring structure containing sulfur, nitrogen, and oxygen atoms
Métodos De Preparación
The synthesis of 1lambda6,2,7-Thiadiazonane-1,1,6-trione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thiadiazole derivative with an oxidizing agent to introduce the trione functionality. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pH levels, as well as the use of catalysts to facilitate the reaction.
Análisis De Reacciones Químicas
1lambda6,2,7-Thiadiazonane-1,1,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can convert the trione group to other functional groups, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions where one of its atoms is replaced by another atom or group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1lambda6,2,7-Thiadiazonane-1,1,6-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 1lambda6,2,7-Thiadiazonane-1,1,6-trione exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, altering the activity of the target molecule. This interaction can modulate biochemical pathways, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
1lambda6,2,7-Thiadiazonane-1,1,6-trione can be compared with other similar compounds, such as:
1lambda6,2,7-Thiadiazonane-1,1-dione: This compound has a similar ring structure but lacks one of the oxygen atoms present in the trione.
1lambda6,2,5,8-Thiatriazecane-1,1,7-trione: Another related compound with a different arrangement of sulfur and nitrogen atoms in the ring. The uniqueness of this compound lies in its specific arrangement of atoms, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Propiedades
Número CAS |
2866354-09-6 |
|---|---|
Fórmula molecular |
C6H12N2O3S |
Peso molecular |
192.24 g/mol |
Nombre IUPAC |
1,1-dioxo-1,2,7-thiadiazonan-6-one |
InChI |
InChI=1S/C6H12N2O3S/c9-6-2-1-3-8-12(10,11)5-4-7-6/h8H,1-5H2,(H,7,9) |
Clave InChI |
KUPDPZXHYRJTOE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NCCS(=O)(=O)NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butylN-{8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}carbamatehydrochloride](/img/structure/B15297284.png)
![(1R,5S)-3-azabicyclo[3.2.0]hept-6-ene hydrochloride](/img/structure/B15297291.png)


![6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B15297305.png)
![3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B15297313.png)

![1-(Hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid](/img/structure/B15297325.png)
![rac-(3aR,4R,6aS)-2-(2-hydroxyhex-5-en-1-yl)-octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B15297326.png)
![Tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15297340.png)


![{3,7,9-Trioxabicyclo[3.3.1]nonan-1-yl}methanol](/img/structure/B15297377.png)

